

Inter-laboratory validation of a quantitative method for Sulfamethoxypyridazine

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Compound of Interest

Compound Name: **Sulfamethoxypyridazine**

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An Inter-laboratory Comparison of Quantitative Methods for the Analysis of Sulfamethoxypyridazine

This guide provides a detailed comparison of the two most prevalent analytical methods for the quantitative determination of **Sulfamethoxypyridazine**: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for researchers, scientists, and drug development professionals to ensure the safety and efficacy of veterinary drugs and to monitor residue levels in food products.[\[1\]](#)

The following sections present a summary of the quantitative performance of each method, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable technique for your laboratory's needs.

Quantitative Performance Data

The performance of analytical methods is evaluated through a series of validation parameters. The data presented in the table below is a synthesis from multiple studies to provide a representative comparison of what can be expected from each technique.

Performance Parameter	HPLC-UV	LC-MS/MS
Linearity (r^2)	>0.999	>0.998
Limit of Quantification (LOQ)	0.4 $\mu\text{g}/\text{mL}$ - 1.1 $\mu\text{g}/\text{L}$	0.02 $\mu\text{g}/\text{kg}$ - 119.3 mg/kg
Limit of Detection (LOD)	0.11 $\mu\text{g}/\text{mL}$	0.01 $\mu\text{g}/\text{kg}$ - 48.3 mg/kg
Recovery (Accuracy)	Typically 94-102%	Typically 80-114% [2] [3] [4]
Precision (RSD)	<2%	<20% [4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of **Sulfamethoxypyridazine**.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often employed for the analysis of pharmaceutical formulations where the concentration of the analyte is relatively high.

1. Sample Preparation:

- Standard Solution: A stock solution of **Sulfamethoxypyridazine** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then serially diluted to create calibration standards.
- Sample Extraction: For solid dosage forms, tablets are crushed, and a known weight is dissolved in the mobile phase, followed by sonication and filtration. For liquid samples, a direct dilution may be sufficient.

2. Chromatographic Conditions:

- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[\[5\]](#)

- Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., citrate buffer pH 3.0) and an organic solvent (e.g., methanol) is often used.[2]
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Injection Volume: 20 μ L.[2]
- Detection: UV detection is performed at a wavelength of 255 nm.[2]

3. Data Analysis:

- A calibration curve is generated by plotting the peak area of the standards against their known concentrations.
- The concentration of **Sulfamethoxypyridazine** in the sample is determined by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the determination of low-level residues of **Sulfamethoxypyridazine** in complex matrices such as food products (e.g., milk, shrimp, animal tissues).[3][6][7]

1. Sample Preparation (QuEChERS Method Example):

- Extraction: A homogenized sample (e.g., 5g of tissue) is mixed with an extraction solvent like acetonitrile.
- Salting Out: A salt mixture (e.g., MgSO₄ and NaCl) is added to induce phase separation.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent (e.g., C18 and PSA) to remove interfering matrix components.[8]
- Final Extract: The cleaned extract is evaporated and reconstituted in the mobile phase for injection.

2. Chromatographic Conditions:

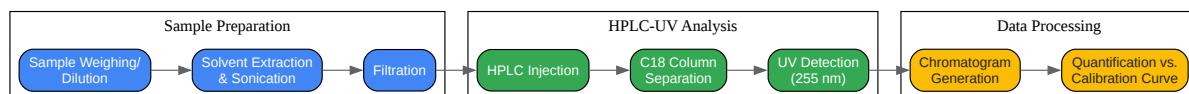
- Column: A C18 column (e.g., 100 mm x 2.1 mm, 5 μ m particle size) is frequently used.[6][7]
- Mobile Phase: A gradient elution is typically employed using two solvents: (A) water with an additive like 0.1% formic acid and (B) an organic solvent such as acetonitrile or methanol.[6][7]
- Flow Rate: A flow rate of 0.5 mL/min is common.[6][7]
- Injection Volume: 5-10 μ L.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization in positive mode (ESI+) is generally used.[6][7]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for **Sulfamethoxypyridazine**.[6][7]

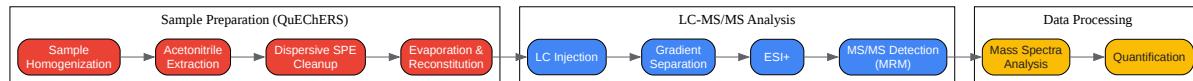
Methodology Visualizations

The following diagrams illustrate the typical workflows for the HPLC-UV and LC-MS/MS methods described above.



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Caption: General workflow for HPLC-UV analysis of **Sulfamethoxypyridazine**.



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Caption: General workflow for LC-MS/MS analysis of **Sulfamethoxypyridazine**.

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